

# discovery and history of 2'-Deoxyinosine in molecular biology

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## Compound of Interest

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An In-depth Technical Guide to 2'-Deoxyinosine in Molecular Biology

## Introduction

2'-Deoxyinosine (dI) is a naturally occurring purine nucleoside, structurally similar to 2'-deoxyadenosine and 2'-deoxyguanosine. It consists of the nucleobase hypoxanthine attached to a deoxyribose sugar ring. While present at low levels in the genome as a result of DNA damage, 2'-deoxyinosine has become an invaluable tool in molecular biology.<sup>[1][2]</sup> Its significance stems from its ability to act as a "universal base," capable of pairing with all four canonical DNA bases (dC, dT, dG, dA). This unique property is exploited in a variety of applications, from polymerase chain reaction (PCR) to DNA sequencing and mutagenesis.

This guide provides a comprehensive overview of the discovery, biochemical properties, and key applications of 2'-deoxyinosine, with a focus on the experimental protocols and quantitative data relevant to researchers in molecular biology and drug development.

## Discovery and History

The story of deoxyinosine is intertwined with the broader history of inosine. Inosine was first identified in 1965 as a component of transfer RNA (tRNA), where its presence in the anticodon loop was a key observation leading to the formulation of the "wobble hypothesis".<sup>[3][4][5]</sup> This hypothesis explained how a single tRNA anticodon could recognize multiple synonymous codons.

In the context of DNA, 2'-deoxyinosine was primarily identified as a product of DNA damage.[1] Researchers discovered that deoxyadenosine could undergo spontaneous deamination through hydrolytic or nitrosative reactions to form deoxyinosine.[2] This process can be induced by endogenous factors, such as reactive nitrogen species generated during inflammation, or by exposure to exogenous agents like nitrous acid.[2][5][6] The formation of deoxyinosine in a DNA strand creates a mismatch (e.g., I:T), which, if not repaired, can lead to transition mutations upon DNA replication.[2] This recognition of deoxyinosine as a premutagenic lesion spurred research into its interaction with DNA polymerases and repair enzymes.[2][6]

The ability of inosine to form multiple base pairs led scientists to explore its use as a tool. By the late 1980s and early 1990s, researchers began incorporating 2'-deoxyinosine into synthetic oligonucleotides to serve as a "universal" base at positions of sequence ambiguity, significantly simplifying the design of degenerate primers and probes.[7]

## Biochemical and Physical Properties

2'-Deoxyinosine's utility is grounded in its chemical structure and thermodynamic behavior within the DNA duplex. Structurally, it is a guanosine analog that lacks the 2-amino group.[8] This modification allows it to form stable base pairs with multiple bases, primarily through a "wobble" geometry.

## Data Presentation: Physicochemical Properties

The fundamental properties of 2'-deoxyinosine are summarized below.

Property	Value	Reference(s)
Chemical Formula	C <sub>10</sub> H <sub>12</sub> N <sub>4</sub> O <sub>4</sub>	[9]
Molecular Weight	252.23 g/mol	[9]
CAS Number	890-38-0	[9]
Molar Extinction Coeff.	~7500 M <sup>-1</sup> cm <sup>-1</sup> at 265 nm	[3][4]
Solubility (H <sub>2</sub> O)	25 mg/mL	

## Data Presentation: Thermodynamic Stability of dl Base Pairs

The stability of a DNA duplex containing deoxyinosine is highly dependent on its neighboring bases. The following table presents the nearest-neighbor thermodynamic parameters for dl pairing with dA, dC, dG, and dT. The general trend in stability is I·C > I·A > I·T ≈ I·G.<sup>[3][4]</sup>

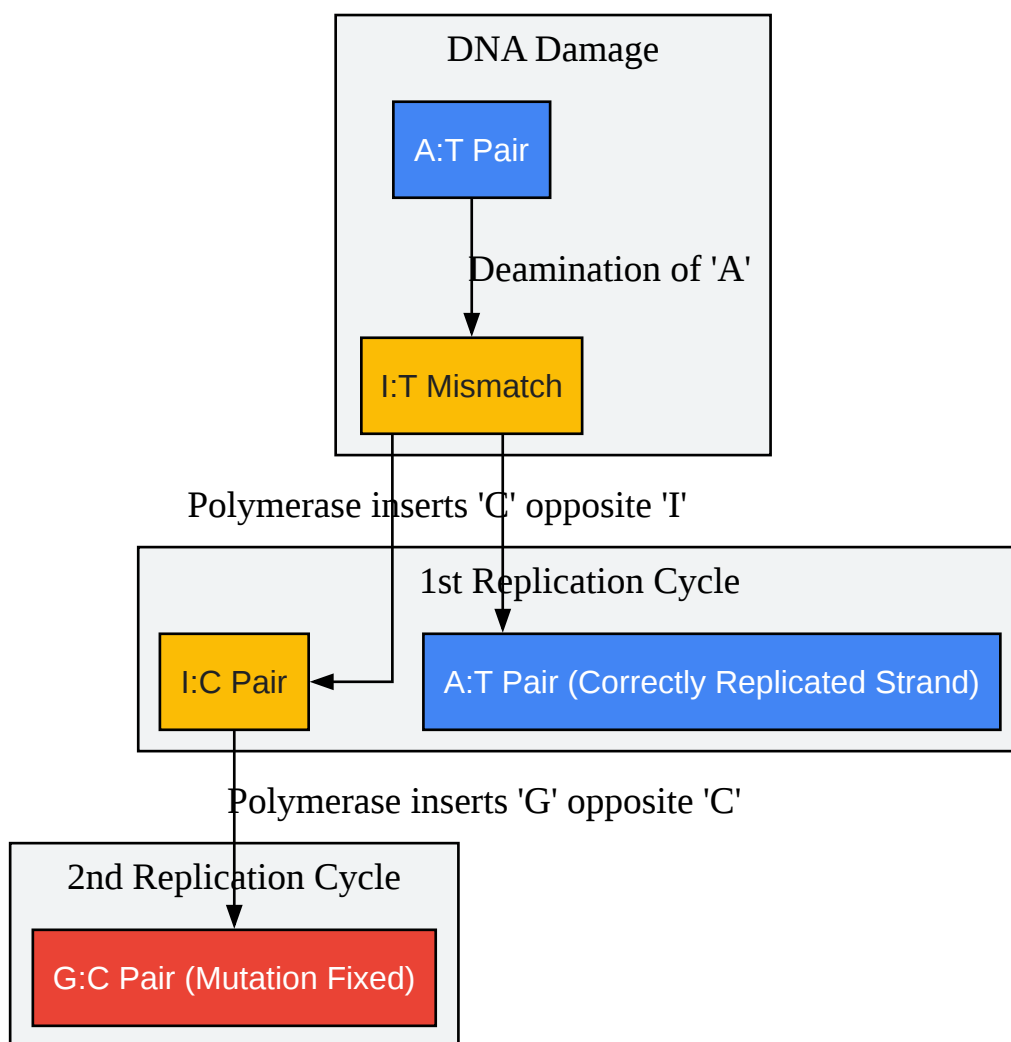
Nearest Neighbor (5'-XIY-3' / 3'-Z·W-5')	$\Delta H^\circ$ (kcal/mol)	$\Delta S^\circ$ (cal/mol·K)	$\Delta G^\circ_{37}$ (kcal/mol)
AIA / T·T	-7.5	-22.3	-0.9
AIC / T·G	-10.5	-30.7	-1.4
AIG / T·C	-9.0	-26.5	-1.1
AIT / T·A	-7.2	-21.4	-0.8
CIA / G·T	-8.7	-25.2	-1.2
CIC / G·G	-10.0	-27.8	-1.7
CIG / G·C	-10.8	-29.8	-1.9
CIT / G·A	-8.1	-23.4	-1.1
GIA / C·T	-9.2	-26.9	-1.2
GIC / C·G	-11.9	-33.9	-1.8
GIG / C·C	-9.3	-26.8	-1.3
GIT / C·A	-9.0	-26.8	-1.2
TIA / A·T	-7.5	-22.4	-0.8
TIC / A·G	-9.1	-26.3	-1.3
TIG / A·C	-8.2	-24.1	-1.0
TIT / A·A	-7.0	-21.2	-0.7

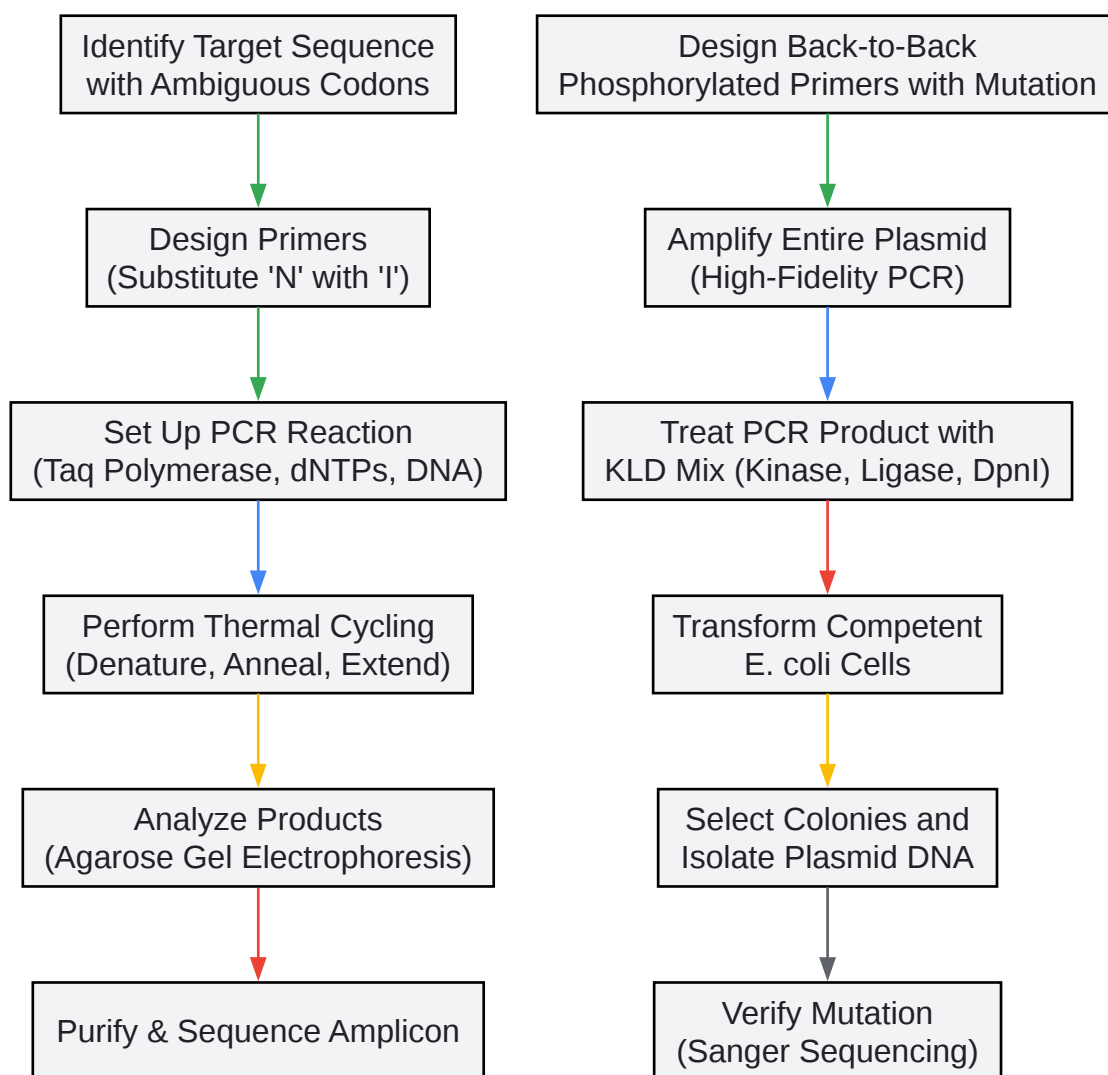
Data adapted from Watkins & SantaLucia, Nucleic Acids Research, 2005. Values are for duplexes in 1 M NaCl.[\[3\]](#)[\[4\]](#)

## Key Signaling Pathways and Logical Relationships

### Deoxyinosine Formation and Mutagenic Pathway

Deoxyinosine in DNA is a premutagenic lesion. Its formation from the deamination of deoxyadenosine and subsequent mispairing with deoxycytidine during replication leads to an A:T to G:C transition mutation.





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